N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction is often carried out in the presence of a catalyst such as FeCl3 under aerobic conditions . The reaction conditions usually involve heating the mixture in a solvent like toluene at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2-phenyl benzoxazole sulfonamide: Evaluated for its antimycobacterial activity.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide stands out due to its unique combination of a benzoxazole ring with a phenylacetamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-11-16(23-20(25)12-15-7-3-2-4-8-15)13-17(21(14)26)22-24-18-9-5-6-10-19(18)27-22/h2-11,13,26H,12H2,1H3,(H,23,25) |
InChI Key |
IPEZXATYJXSHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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